2-Bromo-6-methoxy-1-naphthaldehyde
Overview
Description
2-Bromo-6-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, featuring a bromine atom at the second position and a methoxy group at the sixth position, along with an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methoxy-1-naphthaldehyde can be synthesized through a multi-step process starting from 2-naphthol. The general synthetic route involves the following steps:
Bromination: 2-naphthol is first brominated to form 6-bromo-2-naphthol.
Methylation: The brominated product is then methylated to yield 6-bromo-2-methoxynaphthalene.
Formylation: Finally, the methoxynaphthalene derivative undergoes formylation to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling and Heck reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate.
Heck Reaction: Utilizes palladium catalysts and alkenes under basic conditions.
Major Products
Substitution Products: Various substituted naphthaldehydes depending on the reagents used.
Oxidation Products: 2-bromo-6-methoxy-1-naphthoic acid.
Reduction Products: 2-bromo-6-methoxy-1-naphthyl alcohol.
Scientific Research Applications
2-Bromo-6-methoxy-1-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Methoxy-2-naphthaldehyde: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-6-methoxy-1-naphthaldehyde is unique due to the presence of both the bromine and aldehyde functional groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-methoxynaphthalene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-9-3-4-10-8(6-9)2-5-12(13)11(10)7-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWYOQUSVALSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90853143 | |
Record name | 2-Bromo-6-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90853143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570390-58-8 | |
Record name | 2-Bromo-6-methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90853143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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